3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet

Übersicht

Beschreibung

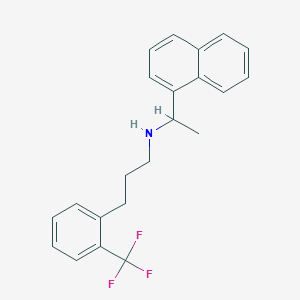

3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet is a complex organic compound characterized by the presence of a naphthalene ring, a trifluoromethyl group, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet typically involves multi-step organic reactions. . The final step involves the formation of the amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet functions by allosterically modulating the calcium-sensing receptor (CaSR), which plays a crucial role in regulating parathyroid hormone (PTH) secretion. By enhancing the sensitivity of CaSR to extracellular calcium levels, this compound effectively reduces PTH secretion, leading to decreased serum calcium and phosphorus levels in patients with secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD) .

Clinical Applications

The primary clinical applications of this compound include:

- Management of Secondary Hyperparathyroidism : This compound is particularly relevant for patients undergoing dialysis who exhibit elevated PTH levels. Clinical studies have demonstrated its effectiveness in normalizing PTH levels and managing associated symptoms .

- Treatment of Primary Hyperparathyroidism : For patients who are not candidates for parathyroidectomy, this compound can serve as an alternative therapeutic option to control hypercalcemia .

Research Applications

Research into this compound has expanded beyond its clinical use:

- Anticancer Research : Preliminary studies suggest that compounds similar to cinacalcet may exhibit antitumor activity. The National Cancer Institute has evaluated various analogs for their effects on human tumor cell lines, indicating potential applications in oncology .

- Pharmacogenetic Studies : Investigations into the pharmacogenetics of cinacalcet have revealed variations in drug response among different populations, emphasizing the importance of personalized medicine in optimizing treatment outcomes .

Case Studies and Clinical Trials

Several notable studies have highlighted the efficacy and safety profile of this compound:

- Pilot Study on CKD Patients : A longitudinal observational study involving patients with SHPT demonstrated significant decreases in PTH levels following treatment with cinacalcet. The study included a diverse cohort, showcasing the drug's applicability across different demographics .

- Phase III Clinical Trials : Randomized controlled trials have consistently shown that cinacalcet effectively lowers serum calcium levels and reduces complications associated with hyperparathyroidism, reinforcing its role as a vital therapeutic agent .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins and enzymes. The naphthalene ring may facilitate π-π interactions with aromatic residues in proteins, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This sets it apart from other similar compounds that may lack this functional group.

Biologische Aktivität

3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet is a derivative of cinacalcet, a calcimimetic agent primarily used in the treatment of secondary hyperparathyroidism (sHPT) in patients with chronic kidney disease and hypercalcemia associated with parathyroid carcinoma. This compound exhibits unique biological activities that warrant detailed exploration.

Calcium-Sensing Receptor Modulation

Cinacalcet and its derivatives, including this compound, act as allosteric modulators of the calcium-sensing receptor (CaSR). By enhancing the sensitivity of CaSR to extracellular calcium, these compounds lead to a decrease in parathyroid hormone (PTH) secretion. This mechanism is crucial for managing calcium homeostasis in patients with disrupted parathyroid function .

Pharmacological Profile

- Bioavailability : After oral administration, cinacalcet achieves peak plasma concentrations within 2 to 6 hours, with an absolute bioavailability of approximately 20%–25%.

- Half-life : The elimination half-life ranges from 30 to 40 hours, allowing for once-daily dosing in clinical settings .

- Dosage : The recommended starting dose is typically 30 mg, which can be increased based on patient response up to a maximum of 180 mg daily .

In Vitro Studies

Research has demonstrated that this compound influences various cellular processes:

- Protein Expression : A study using quantitative mass spectrometry indicated that prolonged treatment with cinacalcet resulted in significant changes in protein expression profiles in rat liver and brain tissues. Notably, certain proteins involved in enzymatic regulation and metabolic processes were upregulated or downregulated depending on treatment duration .

- Cellular Effects : The compound has been shown to affect cell signaling pathways that regulate metabolism and inflammatory responses.

In Vivo Studies

In animal models, the biological effects of the compound vary significantly with dosage:

- Low Doses : Beneficial effects on calcium and phosphorus levels were observed.

- High Doses : Adverse effects, including hypocalcemia and potential cognitive impairments, were noted at elevated dosages .

Case Studies

- Long-term Efficacy : A clinical study evaluated the long-term effects of cinacalcet on parathyroid gland morphology and function. Patients receiving cinacalcet exhibited significant reductions in parathyroid gland volume and serum PTH levels over a follow-up period .

- Pediatric Application : Another study highlighted the efficacy of cinacalcet in controlling severe sHPT in children under three years old, noting similar rates of hypocalcemic episodes as seen in adults .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Clinical Use |

|---|---|---|

| Cinacalcet | Allosteric modulator of CaSR | Secondary hyperparathyroidism |

| Etelcalcet | Direct CaSR agonist | Osteoporosis treatment |

| Calcitriol | Active form of vitamin D | Management of hypocalcemia |

Eigenschaften

IUPAC Name |

N-(1-naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N/c1-16(19-13-6-10-17-8-2-4-12-20(17)19)26-15-7-11-18-9-3-5-14-21(18)22(23,24)25/h2-6,8-10,12-14,16,26H,7,11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYWMGJOMCUDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.